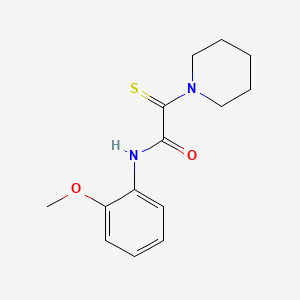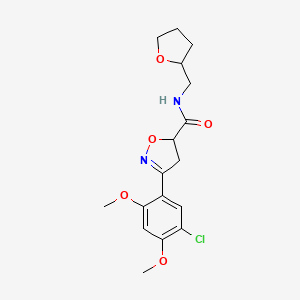![molecular formula C18H19N3O2 B4196975 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4196975.png)
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide
Descripción general
Descripción
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide, also known as MB, is a benzimidazole derivative that has been synthesized and studied for its potential use in scientific research. It is a small molecule that has shown promise in a variety of applications, including as a fluorescent probe and as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide is not fully understood, but it is thought to involve its interaction with microtubules and other cellular structures. This compound binds to the colchicine-binding site on microtubules, which disrupts their dynamics and leads to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on microtubules and amyloid beta peptides, this compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinases. It has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide in lab experiments is its specificity for microtubules and other cellular structures. This allows researchers to selectively label and study these structures in live cells. In addition, this compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for research.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, particularly at higher concentrations. Researchers must be careful to use appropriate concentrations of this compound to avoid toxicity and ensure accurate results. In addition, this compound may not be suitable for all types of experiments, as its effects on cellular structures and processes may be context-dependent.
Direcciones Futuras
There are several future directions for research on N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and delivery methods for this compound, as well as its potential side effects and interactions with other drugs.
Another area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are exploring ways to modify the structure of this compound to create probes with improved specificity and sensitivity for different cellular structures and processes.
Finally, researchers are also exploring the potential of this compound as a tool for studying the dynamics of microtubules and other cellular structures in live cells. By combining this compound with other imaging techniques, researchers can gain a more complete understanding of the mechanisms underlying cellular processes such as cell division and intracellular transport.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide has been studied for its potential use in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for imaging cellular structures and processes. This compound has been shown to selectively bind to microtubules, which are important cellular structures involved in cell division and intracellular transport. By labeling microtubules with this compound, researchers can visualize these structures and study their dynamics in live cells.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with the ability to induce apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of these diseases.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-6-18(22)20-13-9-10-15-14(11-13)19-12-21(15)16-7-4-5-8-17(16)23-2/h4-5,7-12H,3,6H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICUGHFMBZLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4196894.png)
![2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4196896.png)
![6-chloro-4-[4-(4-morpholinylsulfonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4196905.png)
amino]benzoyl}amino)benzamide](/img/structure/B4196909.png)
![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)benzamide](/img/structure/B4196922.png)

![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B4196931.png)

![2-chloro-5-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4196941.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4196957.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4196966.png)
![2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4196970.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4196978.png)
![3-(benzoylamino)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4196981.png)